N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
The compound N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a structurally complex molecule featuring a 1,2-dihydropyridin-2-one core substituted at position 6 with a 3-phenyl-1,2,4-oxadiazole moiety. The acetamide group is linked to a 2-ethyl-6-methylphenyl aromatic ring, contributing to its lipophilic character.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-12-7-9-16(2)22(17)25-20(29)15-28-19(13-8-14-21(28)30)24-26-23(27-31-24)18-10-5-4-6-11-18/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDODOQHHSUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC=C2C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activities, particularly its anticancer properties and effects on various biological pathways.
Structural Characteristics
The compound features a unique structure comprising:
- Dihydropyridine moiety
- Oxadiazole ring
- Acetamide functional group
This intricate architecture is believed to contribute to its biological activity by interacting with multiple biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the dihydropyridine core.
- Introduction of the oxadiazole ring through cyclization reactions.
- Final acetamide formation via acylation reactions.
The synthetic routes often aim for high yield and purity, which are crucial for further biological testing.
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant anticancer properties. The following table summarizes some relevant findings regarding the anticancer activity of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| Compound B | MCF7 (breast cancer) | 7.8 | Inhibition of cell proliferation |
| N-(2-ethyl-6-methylphenyl)-2-[2-oxo...] | A549 (lung cancer) | 4.5 | Inhibition of tubulin polymerization |
Data from various studies suggest that the compound demonstrates potent cytotoxic effects against several cancer cell lines, with IC50 values indicating strong activity in the low micromolar range .
The mechanisms through which N-(2-ethyl-6-methylphenyl)-2-[2-oxo...] exerts its biological effects include:
- Inhibition of Kinases : The oxadiazole moiety may interact with various kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Related compounds have shown radical scavenging capabilities, which may contribute to their protective effects against oxidative stress in cells .
Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor activity of N-(2-ethyl-6-methylphenyl)-2-[2-oxo...] against a panel of human tumor cell lines. The results indicated:
- Significant cytotoxicity against ovarian and lung cancer cell lines.
- Enhanced activity when combined with existing chemotherapeutic agents.
Study 2: In Vivo Efficacy
In vivo studies on murine models demonstrated that the compound effectively reduced tumor size without significant toxicity to normal tissues. This highlights its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The dihydropyridine derivatives have shown efficacy against various cancer cell lines through mechanisms such as:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle machinery preventing cancer cell proliferation.
A notable case study evaluated the cytotoxic effects of several dihydropyridine derivatives against A-431 and Jurkat cell lines. Results indicated that modifications in the phenyl ring significantly influenced cytotoxicity, with methoxy and dimethyl substitutions enhancing activity compared to unsubstituted counterparts .
Antimicrobial Activity
The compound's potential antimicrobial activity can be inferred from studies on related structures that demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Structure–activity relationship (SAR) analyses revealed that specific functional groups are crucial for enhancing antimicrobial activity. For instance, compounds featuring oxadiazole rings have been associated with improved antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Enzyme Inhibition
Preliminary studies suggest that N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide may act as an inhibitor for certain enzymes involved in cancer metabolism. Specifically:
- Protein Kinase Inhibition : Similar scaffolds have shown the ability to inhibit protein kinases critical for tumor growth and proliferation.
- Metabolic Pathway Targeting : The compound may interfere with metabolic pathways crucial for tumor survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural distinctions between the target compound and analogs include:
- Heterocyclic Cores: The target compound contains a 1,2,4-oxadiazole and 1,2-dihydropyridinone, whereas analogs like the compound in (CAS 692737-11-4) feature a 1,2,4-triazole and pyridazine core. Oxadiazoles are electron-withdrawing, enhancing metabolic stability, while triazoles may facilitate hydrogen bonding . Compounds in (e.g., m, n, o) incorporate tetrahydropyrimidinyl groups, which are more saturated and flexible compared to the dihydropyridinone ring in the target compound .
- The phenyl-oxadiazole substituent in the target compound contrasts with the sulfanyl-triazole linkage in , altering electronic properties and metabolic pathways .
Physicochemical Properties
- Molecular Weight : The compound in has a molar mass of 490.58 g/mol, suggesting the target compound likely falls within a similar range (~480–500 g/mol) given shared structural motifs.
- Lipophilicity : The ethyl and methyl substituents in the target compound likely increase logP compared to dimethylphenyl analogs, impacting membrane permeability .
Bioactivity Implications
While direct bioactivity data for the target compound are absent, structurally related compounds highlight trends:
- Oxadiazole vs. Triazole : Oxadiazoles are associated with kinase inhibition and antimicrobial activity, whereas triazoles often exhibit antifungal or anti-inflammatory effects .
- Dihydropyridinone vs. Pyridazine: Dihydropyridinones are common in calcium channel blockers (e.g., nifedipine analogs), while pyridazines are explored for antiviral applications .
Research Findings and Methodological Insights
- NMR Analysis : demonstrates that NMR chemical shift comparisons (e.g., regions A and B in Figure 6) can pinpoint substituent locations in complex molecules, a method applicable to elucidating the target compound’s structure .
- Crystallography : Programs like SHELX () are widely used for small-molecule refinement, suggesting its utility in resolving the target compound’s crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
